molecular formula C12H15BN2O2 B7956082 [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid

[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid

Cat. No.: B7956082
M. Wt: 230.07 g/mol
InChI Key: JGBSTZCEOJKRPN-UHFFFAOYSA-N
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Description

[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H15BN2O2. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This compound features a cyano group, a piperidine ring, and a boronic acid moiety, making it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid typically involves the reaction of 2-cyano-3-iodophenylboronic acid with piperidine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Derivatives: Formed via nucleophilic substitution of the cyano group.

Mechanism of Action

The mechanism of action of [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyano group and piperidine ring also contribute to its reactivity and binding properties .

Properties

IUPAC Name

(2-cyano-3-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c14-9-10-11(13(16)17)5-4-6-12(10)15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSTZCEOJKRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N2CCCCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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